5-(メトキシカルボニル)ピリジン-3-ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

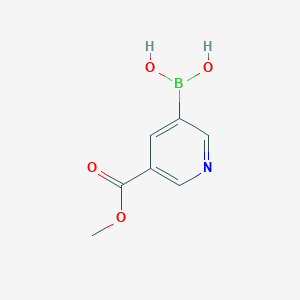

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of pyridine, featuring a boronic acid group and a methoxycarbonyl group attached to the pyridine ring. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

科学的研究の応用

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 18096 , may influence its pharmacokinetic profile.

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Methoxycarbonyl)pyridine-3-boronic Acid. For instance, the compound should be stored at 2-8°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often require the use of a borane reagent, such as BH3·THF, and an oxidizing agent like hydrogen peroxide .

Industrial Production Methods

In an industrial setting, the production of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis .

化学反応の分析

Types of Reactions

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction of the methoxycarbonyl group can yield the corresponding alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

類似化合物との比較

Similar Compounds

3-Pyridinylboronic acid: Similar structure but lacks the methoxycarbonyl group.

5-Methoxypyridine-3-boronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.

Uniqueness

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxycarbonyl group, which allows for versatile reactivity in organic synthesis. The methoxycarbonyl group can undergo various transformations, providing additional functionalization options compared to similar compounds .

生物活性

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₈BNO₄

- Molecular Weight : 180.96 g/mol

The presence of both a boronic acid group and a methoxycarbonyl group contributes to its reactivity and biological activity. The boronic acid moiety is known for forming reversible covalent bonds with various biological targets, including enzymes, which can lead to inhibition of their activity.

Interaction with Biological Targets

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid interacts with biological molecules primarily through the following mechanisms:

- Enzyme Inhibition : The boronic acid group can form covalent bonds with hydroxyl groups in enzymes, inhibiting their function. This property is particularly beneficial in designing enzyme inhibitors for therapeutic applications.

- Suzuki-Miyaura Cross-Coupling Reactions : The compound participates in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial in synthesizing biologically active compounds, enhancing its utility in drug development.

Anticancer Potential

Research indicates that compounds containing boronic acids, including (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid, exhibit anticancer properties. For instance, studies have shown that similar boronic acid derivatives can inhibit the proliferation of various cancer cell lines .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been highlighted in several studies. For example, it has been assessed for its potential as a protease inhibitor, which is relevant for treating diseases such as cancer and diabetes. The exact mechanism involves the reversible binding of the boronic acid group to the active site of the enzyme.

Case Study 1: Antitumor Activity

In a study investigating various boronic acid derivatives, (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid was found to have significant antiproliferative effects against several cancer cell lines. The results indicated that modifications in the structure could enhance its potency:

- Compound Variants : Methylation at specific positions on the pyridine ring led to increased activity.

- Comparative Analysis : Compounds with methoxy groups at different positions demonstrated varying levels of potency, emphasizing the importance of structural configuration .

Case Study 2: Enzyme Inhibition

A detailed examination of enzyme inhibition revealed that (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid effectively inhibited proteases involved in tumor progression. The IC₅₀ values obtained were promising:

These findings suggest that this compound could serve as a lead molecule for developing new therapeutic agents targeting specific cancers.

特性

IUPAC Name |

(5-methoxycarbonylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTWAVVFCNTGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624592 |

Source

|

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-53-2 |

Source

|

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。